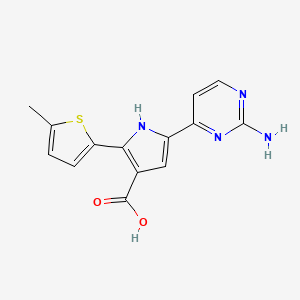

5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid

Description

Properties

CAS No. |

951784-27-3 |

|---|---|

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |

InChI Key |

YYRKFGWMDRVZEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions

Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated pyrrole.

Pyrimidine Attachment: The pyrimidine ring can be attached using a nucleophilic substitution reaction, where an aminopyrimidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of specific protein kinases, notably Cdc7 kinase, which is crucial in cell cycle regulation. The inhibition of Cdc7 kinase is particularly relevant for developing therapies targeting various cancers and disorders related to cell proliferation.

Table 1: Comparison of Kinase Inhibitors

| Compound Name | Target Kinase | Mechanism of Action | Application |

|---|---|---|---|

| 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid | Cdc7 | Inhibition of kinase activity | Cancer therapy |

| Other Kinase Inhibitor A | Target X | Mechanism Y | Application Z |

| Other Kinase Inhibitor B | Target Y | Mechanism Z | Application W |

This specificity enhances its potential as a therapeutic agent by minimizing off-target effects, which is critical in cancer treatment where precision is necessary to avoid damage to healthy cells.

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective properties . It has been investigated for its potential in modulating signaling pathways involved in neurodegenerative diseases. The ability to influence these pathways could lead to innovative treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Development

The synthesis of this compound typically involves multi-step procedures that ensure high yields and purity. The synthetic methods are designed to facilitate the construction of the desired heterocyclic framework while allowing for modifications that enhance biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

- Cancer Research : A study demonstrated that the inhibition of Cdc7 by this compound led to reduced proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotection : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its role in neuroprotection.

- Binding Affinity Studies : Interaction studies have shown that this compound has a strong binding affinity for Cdc7 kinase, confirming its potential as a selective inhibitor.

Mechanism of Action

The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleotides, potentially interfering with DNA or RNA processes. The thiophene and pyrrole rings could interact with proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Yields : Alkaline hydrolysis (e.g., KOH/EtOH) consistently achieves high yields (>90%) for pyrrole-carboxylic acid derivatives .

- Substituent Effects :

- Biological Activity Gaps: No direct antitumor or enzymatic data for the target compound are cited in the evidence; further studies are needed.

Biological Activity

5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with the molecular formula C14H12N4O2S, has garnered attention for its significant biological activity, particularly as a protein kinase inhibitor . This compound's structure features a pyrrole ring substituted with both a pyrimidine and a thiophene moiety, which contributes to its pharmacological properties.

The primary biological activity of this compound is linked to its ability to inhibit specific protein kinases, notably Cdc7 kinase . Cdc7 is crucial for cell cycle regulation, and its inhibition can impede cell proliferation, making this compound relevant in the development of cancer therapies. The inhibition of Cdc7 kinase has been shown to affect various signaling pathways associated with tumor growth and progression.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity. The compound's unique structural features enhance its selectivity and potency against certain kinases compared to related compounds.

Biological Activity Overview

| Activity | Details |

|---|---|

| Protein Kinase Inhibition | Inhibits Cdc7 kinase, affecting cell cycle regulation and potentially serving as an anti-cancer agent. |

| Neuroprotective Effects | Preliminary studies indicate potential neuroprotective properties, although further research is needed. |

| Binding Affinity Studies | Interaction studies reveal strong binding affinities to various protein kinases, indicating therapeutic potential. |

Inhibition Studies

Research has demonstrated that this compound effectively inhibits the growth of several cancer cell lines in vitro. For instance, in studies involving human cancer cell lines, the compound exhibited significant cytotoxic effects, leading to reduced cell viability at micromolar concentrations.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-Aminopyrimidin-4-yl)-1H-pyrrole | Lacks thiophene substitution | Focused on anti-cancer activity |

| 5-(4-Methylthiazol-2-yl)-1H-pyrrole | Contains thiazole instead of thiophene | Different kinase inhibition profile |

| 5-(2-Aminoquinazolin-4-yl)-1H-pyrrole | Contains quinazoline moiety | Potential broader spectrum against kinases |

Q & A

Q. Table 1: Synthesis Optimization

| Step | Conditions | Yield Range | Critical Variables |

|---|---|---|---|

| Coupling | Pd(II) acetate, 100°C | 51–63% | Catalyst loading, temperature |

| Purification | Hexane/acetone gradient | 63–95% | Substituent steric effects |

Which spectroscopic and chromatographic methods validate structural integrity and purity?

Answer:

- 1H NMR : Characteristic shifts for pyrrole (δ 6.8–7.2 ppm), thiophene (δ 6.5–7.0 ppm), and aminopyrimidine (δ 8.2–8.5 ppm) confirm regiochemistry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity, validated against pharmacopeial standards .

Note : Melting point analysis (175–201°C for analogs) provides supplementary purity data .

How can researchers design experiments to assess biological activity while minimizing variability?

Answer:

Adopt a split-split-plot design with:

- Primary plots : Compound concentrations (e.g., 0.1–100 µM).

- Subplots : Biological replicates (e.g., cell lines or enzyme batches).

- Sub-subplots : Time points (e.g., 24 h, 48 h).

This design accounts for temporal variability and batch effects, as demonstrated in pharmacological assays .

Recommendation : Include positive/negative controls (e.g., kinase inhibitors for enzyme studies) and ≥4 replicates for statistical robustness .

How should contradictory biological activity data across studies be resolved?

Answer:

- Step 1 : Verify assay conditions (pH, temperature, solvent stability). For example, aqueous solubility of analogs varies with pH (optimal at 6.5–7.4) .

- Step 2 : Normalize data to internal controls (e.g., % inhibition relative to baseline).

- Step 3 : Use multivariate regression to identify confounding variables (e.g., substituent lipophilicity impacting cell permeability) .

Case Study : Propyl-substituted analogs showed 20% lower IC₅₀ than methyl derivatives due to enhanced membrane interaction .

What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Systematic substitution : Modify the thiophene (e.g., 5-methyl to 5-fluoro) or pyrrole (e.g., carboxylic acid to ester) groups.

- In vitro assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR .

- Computational modeling : Dock analogs into crystal structures (PDB) to predict binding affinity trends .

Q. Table 2: SAR Data from Analog Studies

| Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Methyl | 0.45 | 1.2 |

| Ethyl | 0.38 | 0.9 |

| Propyl | 0.29 | 0.5 |

How can stability studies be structured to evaluate degradation under physiological conditions?

Answer:

- Forced degradation : Expose to pH 1–10 buffers (37°C, 72 h) and analyze by LC-MS for hydrolytic byproducts .

- Oxidative stress : Treat with 0.3% H₂O₂ and monitor pyrrole ring oxidation via UV-Vis (λ = 320 nm) .

- Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photodegradation .

Key Finding : The carboxylic acid group is prone to esterification in acidic methanol, requiring inert storage conditions .

What strategies improve solubility without compromising target affinity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.